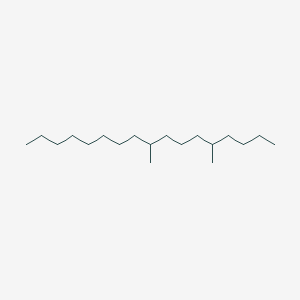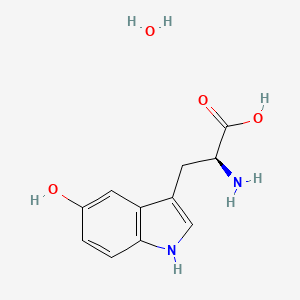
5-Hydroxy-L-tryptophane hydrate
Vue d'ensemble
Description
5-Hydroxy-L-tryptophan hydrate is a naturally occurring amino acid derivative and a direct precursor to the neurotransmitter serotonin. It is synthesized from the essential amino acid L-tryptophan and is involved in various physiological processes, including mood regulation, sleep, and appetite control .
Applications De Recherche Scientifique
5-Hydroxy-L-tryptophan hydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various serotonin analogs.
Biology: It is studied for its role in neurotransmitter synthesis and regulation.
Medicine: It is used in the treatment of conditions such as depression, insomnia, and chronic headaches
Industry: It is used in the production of dietary supplements and pharmaceuticals
Mécanisme D'action
Target of Action
5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-HTP is the serotonin receptor in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a crucial role in maintaining mood balance .
Mode of Action
5-HTP is decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase with the help of vitamin B6 . This reaction occurs both in nervous tissue and in the liver . 5-HTP crosses the blood–brain barrier, while 5-HT does not . Therefore, 5-HTP’s ability to cross the blood-brain barrier allows it to directly increase central nervous system synthesis of serotonin .
Biochemical Pathways
5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . Tryptophan hydroxylase is one of the biopterin-dependent aromatic amino acid hydroxylases . Production of 5-HTP is the rate-limiting step in 5-HT (serotonin) synthesis . 5-HTP is normally rapidly converted to 5-HT by amino acid decarboxylase .
Pharmacokinetics
The pharmacokinetics of 5-HTP involves its absorption, distribution, metabolism, and excretion. After oral administration, 5-HTP is rapidly absorbed from the gastrointestinal tract . It is then decarboxylated to serotonin in both nervous tissue and the liver . The conversion of 5-HTP to serotonin is a vitamin B6-dependent process . The produced serotonin can cross the blood-brain barrier and exert its effects .
Result of Action
The primary result of 5-HTP action is an increase in the levels of serotonin in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation . Therefore, 5-HTP is often used as a dietary supplement for use as an antidepressant, appetite suppressant, and sleep aid . It has shown therapeutic promise in a range of CNS disorders .
Action Environment
The action of 5-HTP can be influenced by various environmental factors. For instance, gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies . Moreover, when administered orally in rats, 5-HI significantly accelerates the total gut transit time (TGTT) . Therefore, the gut microbiota and pH levels can influence the action and efficacy of 5-HTP .
Safety and Hazards
Orientations Futures
Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties . The current study proposes the natural amino acid, namely tryptophan, as a biodegradable gas hydrate promotor for desalination applications to speed up the hydrate formation process .
Analyse Biochimique
Biochemical Properties
5-HTP is produced from L-tryptophan by the enzyme tryptophan hydroxylase (TPH) and its decarboxylation yields serotonin . This reaction occurs both in nervous tissue and in the liver . 5-HTP is involved in the serotonin production pathway in enterochromaffin cells via Tryptophan hydroxylase 1 (TpH1) .
Cellular Effects
5-HTP has been used in alternative medicine as a possibly effective aid in treating depression . Other uses not proven with research have included anxiety, down syndrome, alcohol withdrawal, Alzheimer’s disease, headaches, attention deficit disorder, muscle spasms in the mouth, fibromyalgia, premenstrual syndrome, seizures, weight loss, Parkinson’s disease, and sleep disorders .
Molecular Mechanism
5-HTP is decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase with the help of vitamin B6 . This reaction occurs both in nervous tissue and in the liver . 5-HTP crosses the blood–brain barrier, while 5-HT does not .
Temporal Effects in Laboratory Settings
In a two-stage fermentation process for the production of 5-HTP and serotonin, the first strain is a highly efficient 5-HTP producer, and after fermentation, the supernatant is separated and used for the production of serotonin .
Dosage Effects in Animal Models
At high doses (100–200 mg per kg of body weight), 5-HTP has been associated with serotonin syndrome in lab animals, a severe condition caused by high levels of serotonin in the body .
Metabolic Pathways
The tryptophan metabolism follows three major pathways: direct transformation of Trp by the gut microbiota; through the kynurenine pathway in both immune and epithelial cells via indoleamine 2,3-dioxygenase (IDO) 1; the serotonin production pathway in enterochromaffin cells via Trp hydroxylase 1 (TpH1) .
Transport and Distribution
After oral administration, 5-HTP is absorbed by the upper intestine .
Subcellular Localization
5-HTP is produced from tryptophan by tryptophan hydroxylase (TPH) and its decarboxylation yields serotonin, a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep and numerous other physiological processes . 5-HT is further transformed to melatonin, the hormone primarily released by the pineal gland that regulates the sleep–wake cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-L-tryptophan hydrate typically involves the hydroxylation of L-tryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase, which requires oxygen, tetrahydrobiopterin, and iron as cofactors . In industrial settings, microbial fermentation using genetically engineered strains of Escherichia coli has been employed to produce 5-Hydroxy-L-tryptophan hydrate efficiently .
Industrial Production Methods
Industrial production of 5-Hydroxy-L-tryptophan hydrate often involves the use of recombinant DNA technology to enhance the biosynthetic pathways in microorganisms. This method allows for the large-scale production of the compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-L-tryptophan hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole.
Reduction: It can be reduced to form tryptophan.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products
Oxidation: 5-hydroxyindole.
Reduction: Tryptophan.
Substitution: Various substituted tryptophan derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-tryptophan: The precursor to 5-Hydroxy-L-tryptophan hydrate.
Serotonin: The neurotransmitter produced from 5-Hydroxy-L-tryptophan hydrate.
Melatonin: A hormone derived from serotonin.
Uniqueness
5-Hydroxy-L-tryptophan hydrate is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain, making it an effective treatment for various neurological and psychological conditions .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHMHBYEZJGNC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639876 | |
| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-94-5, 314062-44-7 | |
| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)
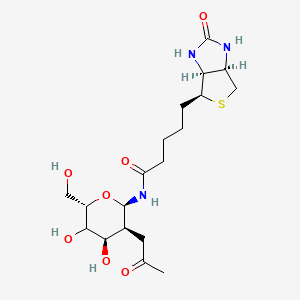
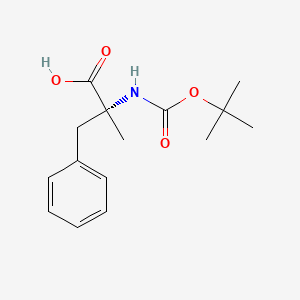
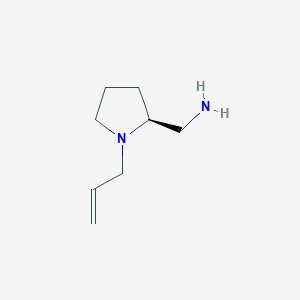

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
